4-(2-Bromophenyl)-1H-imidazole
Overview
Description
The compound "4-(2-Bromophenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse range of biological activities and their applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of substituted anilines, aldehydes, and various reagents to construct the imidazole ring. For instance, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole was achieved using 2,6-dimethyl-4-bromoaniline, glyoxal, formaldehyde, and ammonium chloride through an improved Debus-Radziszewsk method, yielding a 34% product . Similarly, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was conducted using 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate, with the final cycloaddition reaction optimized for a high yield of 92.3% .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Additionally, Density Functional Theory (DFT) calculations are used to predict and compare the optimized geometry and vibrational frequencies of these molecules, as seen in the study of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including cycloaddition, substitution, and proton transfer. The presence of substituents like bromophenyl groups can influence the reactivity and the type of reactions these compounds can participate in. For example, the presence of a hydroxy group in the 4-position of the imidazole ring can lead to intramolecular hydrogen bonding, affecting the photophysical properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as their photophysical behavior, vibrational spectra, and molecular electrostatic potential, are crucial for understanding their reactivity and potential applications. The photophysical investigations of tetraarylimidazoles bearing a 2-hydroxyphenyl substituent at position 4 showed negligible fluorescence quantum yield and dual fluorescence in nonpolar solvents . The vibrational spectral analysis of 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide using FT-IR and FT-Raman spectroscopy, along with DFT calculations, provided insights into the chemical activity and stability of the molecule .
Scientific Research Applications
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
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N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Future Directions
properties
IUPAC Name |
5-(2-bromophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOTSCACKQLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473552 | |
Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-1H-imidazole | |
CAS RN |
450415-78-8 | |
Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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